Cas no 156867-56-0 (4-((Methylsulfonyl)methyl)benzaldehyde)

4-((Methylsulfonyl)methyl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- Benzaldehyde, 4-[(methylsulfonyl)methyl]-
- 4-[(methylsulfonyl)methyl]Benzaldehyde
- 4-((Methylsulfonyl)methyl)benzaldehyde
- 4-(methylsulfonylmethyl)benzaldehyde
- 156867-56-0
- MFCD21603748
- SCHEMBL6204063
- DS-14451
- C72969
- EN300-7362959
- 4-(methanesulfonylmethyl)benzaldehyde
- DA-21768
- AKOS022180000
- A906578
-
- MDL: MFCD21603748
- Inchi: 1S/C9H10O3S/c1-13(11,12)7-9-4-2-8(6-10)3-5-9/h2-6H,7H2,1H3
- InChI Key: RUZRGRDECVOHGI-UHFFFAOYSA-N
- SMILES: S(C([H])([H])[H])(C([H])([H])C1C([H])=C([H])C(C([H])=O)=C([H])C=1[H])(=O)=O
Computed Properties
- Exact Mass: 198.0351
- Monoisotopic Mass: 198.03506535g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59.6
- XLogP3: 0.6
Experimental Properties
- Boiling Point: 432.5±28.0°C at 760 mmHg
- PSA: 51.21
4-((Methylsulfonyl)methyl)benzaldehyde Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
4-((Methylsulfonyl)methyl)benzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB527894-250 mg |
4-((Methylsulfonyl)methyl)benzaldehyde; . |
156867-56-0 | 250MG |
€453.00 | 2023-04-17 | ||
Alichem | A019143372-100mg |
4-((Methylsulfonyl)methyl)benzaldehyde |
156867-56-0 | 95% | 100mg |
166.60 USD | 2021-06-16 | |
Enamine | EN300-7362959-5.0g |
4-(methanesulfonylmethyl)benzaldehyde |
156867-56-0 | 95.0% | 5.0g |
$2152.0 | 2025-03-11 | |
Enamine | EN300-7362959-10.0g |
4-(methanesulfonylmethyl)benzaldehyde |
156867-56-0 | 95.0% | 10.0g |
$3191.0 | 2025-03-11 | |
Alichem | A019143372-1g |
4-((Methylsulfonyl)methyl)benzaldehyde |
156867-56-0 | 95% | 1g |
720.80 USD | 2021-06-16 | |
eNovation Chemicals LLC | Y1003150-5g |
4-((Methylsulfonyl)methyl)benzaldehyde |
156867-56-0 | 95% | 5g |
$860 | 2024-07-24 | |
Enamine | EN300-7362959-1.0g |
4-(methanesulfonylmethyl)benzaldehyde |
156867-56-0 | 95.0% | 1.0g |
$743.0 | 2025-03-11 | |
Enamine | EN300-7362959-0.25g |
4-(methanesulfonylmethyl)benzaldehyde |
156867-56-0 | 95.0% | 0.25g |
$683.0 | 2025-03-11 | |
Enamine | EN300-7362959-0.05g |
4-(methanesulfonylmethyl)benzaldehyde |
156867-56-0 | 95.0% | 0.05g |
$624.0 | 2025-03-11 | |
Enamine | EN300-7362959-0.1g |
4-(methanesulfonylmethyl)benzaldehyde |
156867-56-0 | 95.0% | 0.1g |
$653.0 | 2025-03-11 |
4-((Methylsulfonyl)methyl)benzaldehyde Related Literature
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
Additional information on 4-((Methylsulfonyl)methyl)benzaldehyde
Research Brief on 4-((Methylsulfonyl)methyl)benzaldehyde (CAS: 156867-56-0) in Chemical Biology and Pharmaceutical Applications
4-((Methylsulfonyl)methyl)benzaldehyde (CAS: 156867-56-0) is a key intermediate in the synthesis of various biologically active compounds, particularly in the fields of medicinal chemistry and drug discovery. Recent studies have highlighted its utility as a versatile building block for the development of novel therapeutic agents, including kinase inhibitors, anti-inflammatory drugs, and anticancer compounds. This research brief consolidates the latest findings on its chemical properties, synthetic applications, and potential pharmacological relevance.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the use of 4-((Methylsulfonyl)methyl)benzaldehyde as a precursor for the synthesis of selective JAK2 inhibitors. The compound's methylsulfonyl group was found to enhance binding affinity to the kinase domain, while the aldehyde functionality allowed for efficient derivatization. This work underscores its role in targeting hematologic malignancies, with lead compounds showing promising IC50 values in the low nanomolar range.
Another significant application was reported in Bioorganic & Medicinal Chemistry Letters (2024), where 4-((Methylsulfonyl)methyl)benzaldehyde served as a critical intermediate in the development of NLRP3 inflammasome inhibitors. The methylsulfonyl moiety was essential for modulating the compound's metabolic stability and membrane permeability, addressing previous limitations in this drug class. In vivo studies demonstrated a 60% reduction in IL-1β production at 10 mg/kg doses.
From a synthetic chemistry perspective, recent advances in green chemistry have optimized the production of 4-((Methylsulfonyl)methyl)benzaldehyde. A 2024 ACS Sustainable Chemistry & Engineering paper detailed a solvent-free oxidation protocol using immobilized TEMPO catalysts, achieving 92% yield with minimal waste generation. This development addresses previous challenges in scaling up production while maintaining high purity (>99.5%) for pharmaceutical applications.
Emerging research (2024, European Journal of Medicinal Chemistry) has explored structural analogs of 4-((Methylsulfonyl)methyl)benzaldehyde as potential SARS-CoV-2 main protease inhibitors. Molecular docking studies revealed that derivatives bearing this scaffold exhibit favorable interactions with the protease active site, particularly through sulfonyl-oxygen hydrogen bonding. These findings position the compound as a valuable template for future antiviral development.
In conclusion, 4-((Methylsulfonyl)methyl)benzaldehyde continues to demonstrate significant value in pharmaceutical research, with recent studies expanding its applications across multiple therapeutic areas. Its unique chemical features enable diverse modifications while maintaining favorable drug-like properties. Ongoing research is expected to further elucidate its potential in addressing unmet medical needs, particularly in oncology and inflammatory diseases.
156867-56-0 (4-((Methylsulfonyl)methyl)benzaldehyde) Related Products
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
